

# A Comparative Guide to the Spectroscopic Signatures of Fullerene C60 and C70

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## Compound of Interest

Compound Name: Fullerene C70

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This guide provides an objective comparison of the spectroscopic properties of Fullerene C60 and C70, two of the most common fullerene structures. Understanding their distinct spectral characteristics is crucial for identification, purity assessment, and the development of fullerene-based applications in materials science and pharmacology. The differences in their molecular symmetry—highly spherical Icosahedral (Ih) for C60 versus the elongated D5h for C70—give rise to unique fingerprints in various spectroscopic analyses.<sup>[1][2][3]</sup>

## Molecular Structure Overview

The fundamental difference between C60 and C70 lies in their structure. C60 is a truncated icosahedron with a highly symmetrical, soccer ball-like shape, composed of 12 pentagons and 20 hexagons.<sup>[4]</sup> In contrast, C70 has a less symmetrical, elongated "rugby ball" shape, consisting of 12 pentagons and 25 hexagons.<sup>[3][4]</sup> This difference in symmetry is the primary determinant of their distinct spectroscopic properties.

**Fullerene C60 Structure****C60 (Ih Symmetry)**

- 12 Pentagons
- 20 Hexagons
- Spherical Shape

**Fullerene C70 Structure****C70 (D5h Symmetry)**

- 12 Pentagons
- 25 Hexagons
- Elongated (Ellipsoidal) Shape

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Caption: Structural Comparison of Fullerene C60 and C70.

## UV-Visible Spectroscopy

In solution, C60 and C70 exhibit distinct absorption spectra. C60 solutions typically appear purple, while C70 solutions have a reddish-brown or burgundy color.[5] The UV-Vis spectrum of C60 is characterized by strong absorptions at 213, 257, and 329 nm in hexane.[6] C70 shows a more complex spectrum with absorptions at 330, 357, 376, 466, and 544 nm. The broader absorption of C70, especially in the visible range, is a key differentiator.[3][4]

Spectroscopic Technique	Fullerene C60 Absorption Maxima (nm)	Fullerene C70 Absorption Maxima (nm)
UV-Visible	213, 257, 329, 404[6]	211, 234, 330, 357, 376, 466, 544

## Infrared (IR) Spectroscopy

The high symmetry of C60 results in a very simple IR spectrum, with only four allowed vibrational modes.[7] In contrast, the lower symmetry of C70 leads to a significantly more

complex IR spectrum with a greater number of absorption bands.[7]

Spectroscopic Technique	Fullerene C60 Key IR Peaks (cm <sup>-1</sup> )	Fullerene C70 Key IR Peaks (cm <sup>-1</sup> )
Infrared (IR)	527, 576, 1182, 1429[8]	458, 535, 578, 643, 674, 795, 1134, 1430[7]

## Raman Spectroscopy

Similar to IR spectroscopy, the Raman spectra of C60 and C70 are dictated by their molecular symmetry. C60, with its Ih symmetry, has 10 allowed Raman-active modes (2Ag + 8Hg).[1][2] The lower D5h symmetry of C70 results in 53 predicted Raman-active modes (12A'1 + 22E'2 + 19E''1), leading to a much richer and more complex spectrum.[1][2] This makes Raman spectroscopy a powerful tool for distinguishing between the two fullerenes.[9][10]

Spectroscopic Technique	Fullerene C60 Key Raman Peaks (cm <sup>-1</sup> )	Fullerene C70 Key Raman Peaks (cm <sup>-1</sup> )
Raman	273 (Hg), 496 (Ag), 710 (Hg), 774 (Hg), 1099 (Hg), 1250 (Hg), 1428 (Hg), 1469 (Ag), 1575 (Hg)	258, 455, 702, 1185, 1230, 1370, 1445, 1568

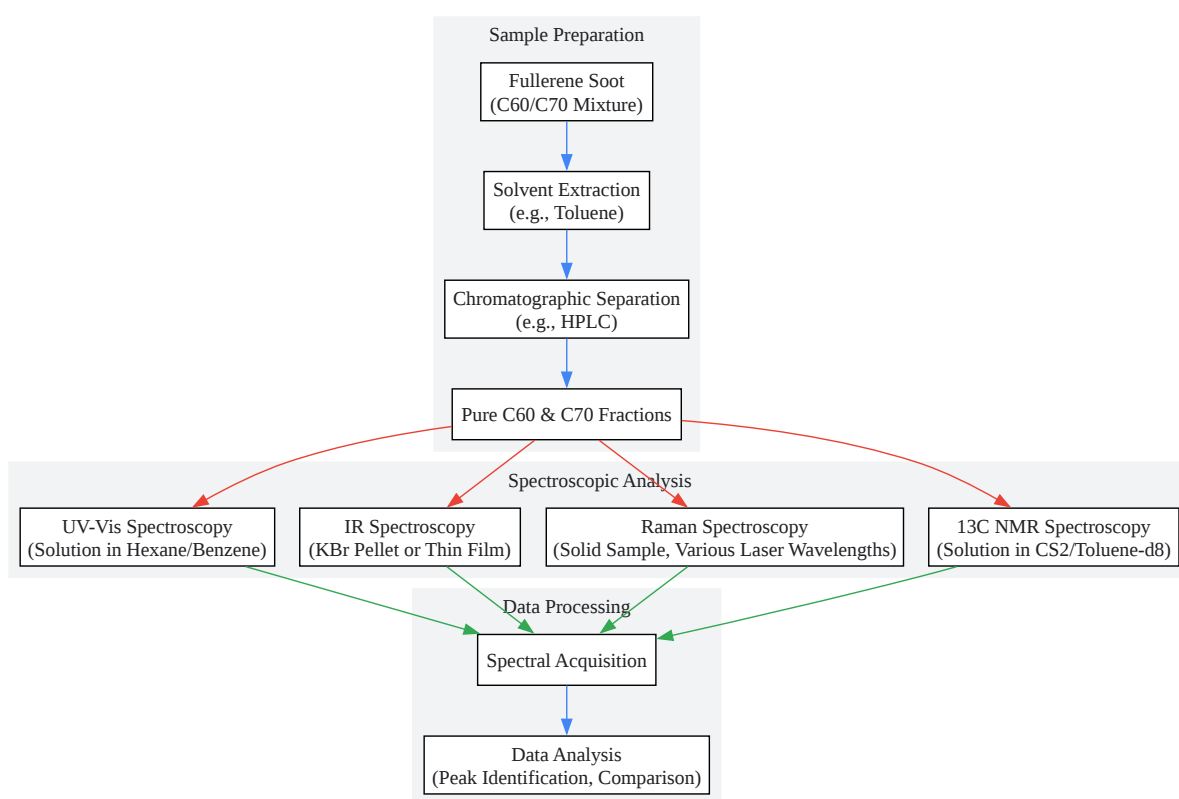
## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

In <sup>13</sup>C NMR spectroscopy, the high symmetry of C60 results in all 60 carbon atoms being chemically equivalent, leading to a single sharp peak in the spectrum, typically observed around 142.7-143.2 ppm.[11][12] Due to its lower symmetry, the carbon atoms in C70 are not all equivalent. This results in five distinct signals in the <sup>13</sup>C NMR spectrum, corresponding to the five different chemical environments for the carbon atoms in the C70 structure.[11][13]

Spectroscopic Technique	Fullerene C60 $^{13}\text{C}$ NMR Signal (ppm)	Fullerene C70 $^{13}\text{C}$ NMR Signals (ppm)
$^{13}\text{C}$ NMR	~143[11][12]	~130.9, 145.4, 147.5, 148.2, 150.7[11]

## Experimental Protocols

A generalized workflow for the spectroscopic analysis of fullerenes is outlined below. Specific instrument parameters will vary, but the overall process remains consistent.



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Caption: Generalized Experimental Workflow for Fullerene Analysis.

### 1. Sample Preparation:

- Extraction: Fullerenes are typically extracted from carbon soot produced by methods like carbon arc discharge, using solvents such as toluene or carbon disulfide.[4]
- Separation: Pure C60 and C70 are separated from the crude extract using techniques like high-performance liquid chromatography (HPLC).[4]

### 2. UV-Visible Spectroscopy:

- Methodology: Samples are dissolved in a suitable UV-transparent solvent, such as hexane or benzene.[6] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.[6][14]

### 3. Infrared (IR) Spectroscopy:

- Methodology: Spectra are commonly obtained from solid samples. One method involves preparing a thin film of the fullerene on a KBr disc by evaporating a solution.[7] Alternatively, the fullerene can be mixed with KBr powder and pressed into a pellet.[8][15][16] The spectra are then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7][8]

### 4. Raman Spectroscopy:

- Methodology: Raman spectra are typically acquired from solid fullerene samples. A laser of a specific wavelength is focused on the sample, and the scattered light is collected and analyzed.[10] Resonance Raman effects can be studied by using different excitation laser wavelengths.[1][2]

### 5. $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Methodology: A sufficient amount of the purified fullerene is dissolved in a deuterated solvent, such as carbon disulfide ( $\text{CS}_2$ ) or toluene- $d_8$ . The  $^{13}\text{C}$  NMR spectrum is then acquired on a high-field NMR spectrometer. Due to the long relaxation times of fullerene carbons, extended acquisition times or the use of relaxation agents may be necessary.

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## References

- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. powdernano.com [powdernano.com]
- 4. nanographenex.com [nanographenex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. westga.edu [westga.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. <sup>13</sup>C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides) [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Low and High Temperature Infrared Spectroscopy of C60 and C70 Fullerenes | Instituto de Astrofísica de Canarias • IAC [iac.es]
- 16. academic.oup.com [academic.oup.com]
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